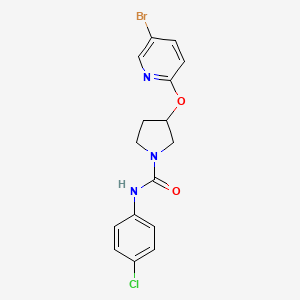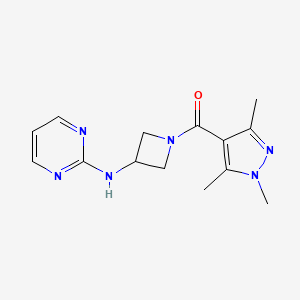
(3-(pyrimidin-2-ylamino)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Pyrimidine-azetidinone analogues are a class of compounds in medicinal chemistry . They are nitrogen-containing heterocycles with a sulfur atom . Pyrimidines represent one of the most active classes of compounds, possessing a wide spectrum of biological activities, including diuretic, antitumor, anti-HIV, cardiovascular, analgesic, calcium antagonist, anti-inflammatory, CNS depressant activity, and antimalarial activity .
Synthesis Analysis
A series of pyrimidine-azetidinone analogues have been synthesized from the condensation of aromatic amines with N-phenylacetamide . The thione nucleus formed from 2-chloroquionoline-3-carbadehyde using sodium sulphide in dimethyl formamide (DMF) was followed by the reaction with pyrimidine amine to form the Schiff base intermediates . Final azetidinone analogues were derived from Schiff bases by using chloroacetyl chloride .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine-azetidinone analogues include the condensation of aromatic amines with N-phenylacetamide, the formation of a thione nucleus from 2-chloroquionoline-3-carbadehyde using sodium sulphide in DMF, and the reaction with pyrimidine amine to form Schiff base intermediates . The final azetidinone analogues are derived from these Schiff bases by using chloroacetyl chloride .
Zukünftige Richtungen
The newly synthesized pyrimidine-azetidinone analogues were examined for antimicrobial activity against some bacterial and fungal strains and in vitro antituberculosis activity against mycobacterium tuberculosis . These observations provide some predictions to design further antibacterial and antituberculosis active compounds prior to their synthesis according to molecular studies .
Eigenschaften
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-9-12(10(2)19(3)18-9)13(21)20-7-11(8-20)17-14-15-5-4-6-16-14/h4-6,11H,7-8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZHVGAGSLPHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
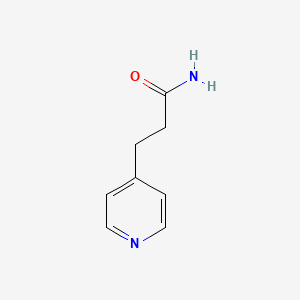
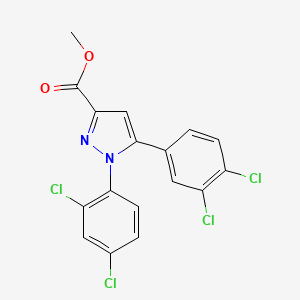

![methyl N-[4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2968363.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2968366.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2968367.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2968368.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)
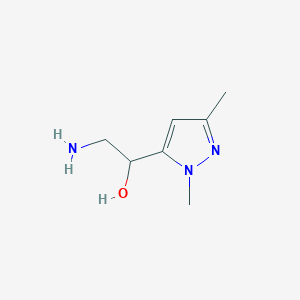
![N-benzyl-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2968371.png)
